
6-Bromo-1-(trifluoromethyl)isoquinoline
Overview
Description
6-Bromo-1-(trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.06 . This compound is solid in physical form .
Molecular Structure Analysis
The linear formula of this compound is C10H5BrF3N . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Multicomponent Reactions and Synthesis
- Pyrido[2,1-a]isoindoles Synthesis : 6-Bromo-1-(trifluoromethyl)isoquinoline has been utilized in multicomponent reactions (MCRs) involving pyridines and α-bromo ketones. This method is efficient for synthesizing pyrido[2,1-a]isoindoles or isoindolo[2,1-a]isoquinolines, which show promise in antitumor drugs and fluorescent materials (Huang, Xian, & Zhang, 2009).
Chemical Derivatives and Reactions
- Quinoline Derivatives Synthesis : It's involved in the synthesis of quinoline derivatives through bromination reactions and subsequent transformations, demonstrating the versatility of this compound in chemical synthesis (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Application in Medicinal Chemistry
- Development of IMPDH Inhibitors : This compound has been instrumental in the discovery and optimization of novel 2-isoquinolinoaminooxazole-based inhibitors, highlighting its significance in drug discovery, particularly in enzyme inhibition (Chen, Norris, Haslow, Dhar, Pitts, Watterson, Cheney, Bassolino, Fleener, Rouleau, Hollenbaugh, Townsend, Barrish, & Iwanowicz, 2003).
Novel Compound Synthesis
- Indazolo[3,2-a]isoquinolin-6-amines Creation : Research has shown the capability of this compound in the synthesis of new fluorescent indazolo[3,2-a]isoquinolin-6-amines, expanding its application in the creation of novel compounds with potential photophysical properties (Balog, Riedl, & Hajos, 2013).
Palladium-Catalyzed Reactions
- Isoquinolin-1(2H)-ones Synthesis : It is effectively used in palladium-catalyzed reactions for the synthesis of isoquinolin-1(2H)-ones, showcasing its role in facilitating complex chemical transformations (Xie, Dai, Niu, & Ma, 2018).
Safety and Hazards
The safety information for 6-Bromo-1-(trifluoromethyl)isoquinoline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
properties
IUPAC Name |
6-bromo-1-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-1-2-8-6(5-7)3-4-15-9(8)10(12,13)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMLQGMPCVTDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(F)(F)F)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



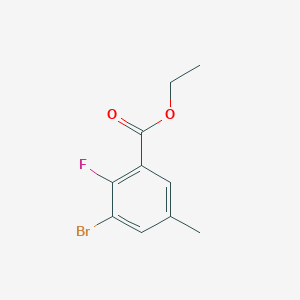
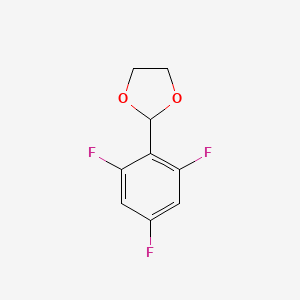

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)
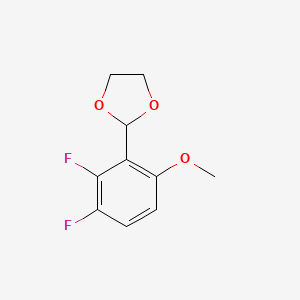
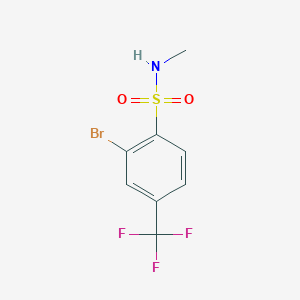
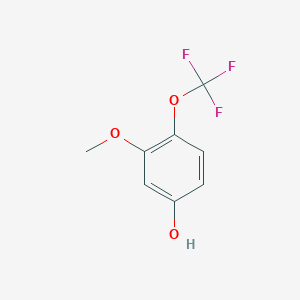

![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)
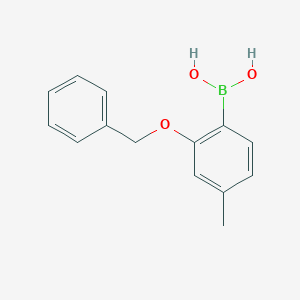
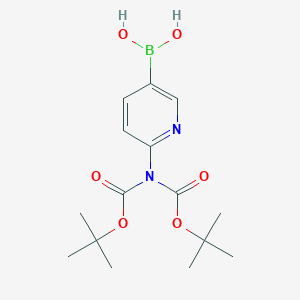
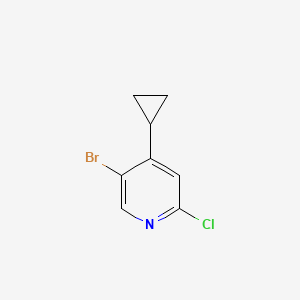
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)
